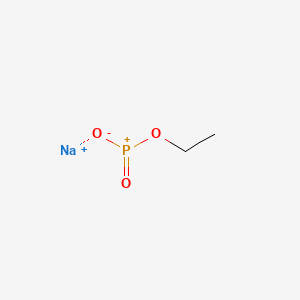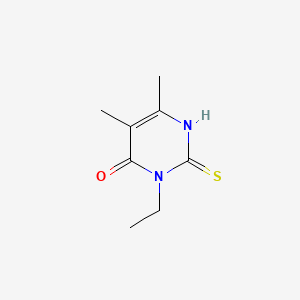
Phosphonic acid, monoethyl ester, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, monoethyl ester, sodium salt is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is known for its unique chemical properties and versatility in various applications, ranging from industrial uses to scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphonic acid, monoethyl ester, sodium salt can be synthesized through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions, such as using concentrated hydrochloric acid (HCl) in an aqueous solution at reflux . Another method is the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane (BTMS) followed by methanolysis .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yields and purity. The McKenna procedure is favored due to its convenience, high yields, and mild conditions .
Chemical Reactions Analysis
Types of Reactions: Phosphonic acid, monoethyl ester, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into different phosphonate esters.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Various phosphonate esters.
Substitution: Substituted phosphonate compounds.
Scientific Research Applications
Phosphonic acid, monoethyl ester, sodium salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phosphonic acid, monoethyl ester, sodium salt involves its interaction with molecular targets through its phosphorus atom. The compound can form stable complexes with metal ions, making it effective as a chelating agent. Additionally, its ability to undergo nucleophilic substitution allows it to interact with various biological molecules, influencing metabolic pathways and enzyme activities .
Comparison with Similar Compounds
Phosphonic Acid: Shares similar chemical properties but lacks the ester group.
Phosphorous Acid: Contains a P-H bond instead of the P=O bond found in phosphonic acid derivatives.
Hypophosphorous Acid: Features a different oxidation state of phosphorus and distinct reactivity.
Uniqueness: Phosphonic acid, monoethyl ester, sodium salt is unique due to its ester group, which imparts specific reactivity and solubility properties. This makes it particularly useful in applications requiring precise control over chemical interactions and stability .
Properties
CAS No. |
39148-16-8 |
|---|---|
Molecular Formula |
C2H5NaO3P+ |
Molecular Weight |
131.02 g/mol |
IUPAC Name |
sodium;ethoxy-oxido-oxophosphanium |
InChI |
InChI=1S/C2H5O3P.Na/c1-2-5-6(3)4;/h2H2,1H3;/q;+1 |
InChI Key |
IYYIUOWKEMQYNV-UHFFFAOYSA-N |
Canonical SMILES |
CCO[P+](=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















